molecular formula C7H14O3 B14410809 Methyl (2R,3S)-3-hydroxy-2-methylpentanoate CAS No. 84277-55-4

Methyl (2R,3S)-3-hydroxy-2-methylpentanoate

Cat. No.: B14410809
CAS No.: 84277-55-4
M. Wt: 146.18 g/mol
InChI Key: DPSANHWICFQPHY-RITPCOANSA-N
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Description

Methyl (2R,3S)-3-hydroxy-2-methylpentanoate is an organic compound with a chiral center, making it an enantiomer. This compound is often used in various chemical and biological research applications due to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R,3S)-3-hydroxy-2-methylpentanoate can be synthesized through several methods. One common approach involves the use of stereoselective reduction of the corresponding keto ester. This process typically employs chiral catalysts or reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as lipases are used to catalyze the esterification or transesterification reactions, providing high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-hydroxy-2-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are frequently used.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) and PBr₃ (Phosphorus tribromide) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides or other substituted esters.

Scientific Research Applications

Methyl (2R,3S)-3-hydroxy-2-methylpentanoate is utilized in various scientific research fields:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Employed in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which methyl (2R,3S)-3-hydroxy-2-methylpentanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound’s stereochemistry also influences its binding affinity and specificity towards enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3S)-3-hydroxy-2-methylbutanoate
  • Methyl (2R,3S)-3-hydroxy-2-methylhexanoate

Uniqueness

Methyl (2R,3S)-3-hydroxy-2-methylpentanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in stereoselective synthesis and research applications .

Properties

CAS No.

84277-55-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl (2R,3S)-3-hydroxy-2-methylpentanoate

InChI

InChI=1S/C7H14O3/c1-4-6(8)5(2)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6+/m1/s1

InChI Key

DPSANHWICFQPHY-RITPCOANSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)C(=O)OC)O

Canonical SMILES

CCC(C(C)C(=O)OC)O

Origin of Product

United States

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